molecular formula C17H19NO3S B5695873 ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B5695873
M. Wt: 317.4 g/mol
InChI Key: BHFKPZMZGJRNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It is known for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the inhibition of bacterial cell wall synthesis by binding to the enzymes involved in the process. It also disrupts the membrane integrity of bacterial cells, leading to cell death. The compound has been found to have a broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. It also exhibits low toxicity and high selectivity towards bacterial cells, which makes it a safer alternative to existing antibiotics. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for further research on ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate. One area of interest is the development of new derivatives of this compound with improved solubility and efficacy. Another area of research is the investigation of its potential applications in the treatment of various bacterial infections, including multidrug-resistant strains. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 4,5-dimethyl-3-thiophenecarboxylate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization using a suitable solvent.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to possess antifungal activity against various fungal strains.

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKPZMZGJRNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate

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